

physical and chemical characteristics of 2-Chloro-2-phenylacetic acid

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Compound of Interest

Compound Name: 2-Chloro-2-phenylacetic acid

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An In-depth Technical Guide to **2-Chloro-2-phenylacetic Acid**

Introduction

2-Chloro-2-phenylacetic acid, also known as α -chlorophenylacetic acid, is a halogenated derivative of phenylacetic acid. It is a valuable intermediate in organic synthesis, utilized by researchers and drug development professionals as a building block for more complex molecules. Its reactivity is primarily dictated by the two functional groups: the carboxylic acid and the benzylic chloride. This guide provides a comprehensive overview of its core physical and chemical characteristics, experimental protocols for its synthesis, and a summary of its chemical reactivity.

Physicochemical Characteristics

The properties of **2-Chloro-2-phenylacetic acid** are summarized below. The data corresponds to the racemic compound unless otherwise specified.

Identifiers and General Properties

Property	Value	Citation(s)
IUPAC Name	2-chloro-2-phenylacetic acid	[1][2]
Synonyms	α -Chlorophenylacetic acid, Phenylchloroacetic acid	[3][4]
CAS Number	4755-72-0	[3][5][6]
Molecular Formula	C ₈ H ₇ ClO ₂	[1][4]
Molecular Weight	170.59 g/mol	[1][4]
Appearance	Lumps, White to off-white solid	[3]

Physical and Chemical Data

Property	Value	Citation(s)
Melting Point	60-61 °C	[5][6][7]
Boiling Point	282 °C (at 760 mmHg); 125-140 °C (at 3 Torr)	[5][6][8]
Density	1.322 g/cm ³	[5][8]
pKa (Predicted)	2.40 ± 0.10	[5][7]
Solubility	Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and acetone.	
Storage Temperature	2-8°C	[3][5][8]

Experimental Protocols

The most common and well-documented synthesis of **2-Chloro-2-phenylacetic acid** involves the chlorination of a mandelic acid derivative followed by hydrolysis. The following protocol is a modification of a procedure published in Organic Syntheses.

Synthesis from Mandelic Acid

This synthesis is a two-step process starting from ethyl mandelate, which is first chlorinated and then hydrolyzed to yield the final product.

Step A: Synthesis of Ethyl α -chlorophenylacetate from Ethyl Mandelate

- **Apparatus Setup:** In a 500-mL round-bottomed flask equipped with a reflux condenser and a drying tube, place 98 g (59 mL, 0.82 mole) of thionyl chloride.
- **Reaction Initiation:** Add 135 g (0.75 mole) of ethyl mandelate to the thionyl chloride.
- **Reaction Conditions:** Allow the apparatus to stand in a fume hood at room temperature overnight (approximately 16 hours). Following this, heat the solution under reflux for 30 minutes on a steam bath.
- **Work-up and Extraction:** Pour the cooled reaction mixture into 750 mL of ice water. Extract the aqueous mixture with two 300-mL portions of diethyl ether.
- **Washing:** Combine the ether extracts and wash them sequentially with two 250-mL portions of saturated aqueous sodium bicarbonate solution and one 250-mL portion of water.
- **Isolation:** Dry the washed ether solution over 45 g of anhydrous sodium sulfate. Concentrate the solution by distillation and then distill the residue under reduced pressure to yield ethyl α -chlorophenylacetate.

Step B: Hydrolysis to α -Chlorophenylacetic acid

- **Apparatus Setup:** In a 1-L round-bottomed flask, prepare a solution of 119 g (0.6 mole) of ethyl α -chlorophenylacetate in 238 mL of glacial acetic acid and 119 mL of concentrated hydrochloric acid.
- **Reaction Conditions:** Heat the solution under reflux in a fume hood for 1.5 hours.
- **Isolation:** Concentrate the solution by heating in an oil bath at 100°C under reduced pressure (15–20 mm.) until no further material distills.
- **Purification:** Allow the residue to cool to room temperature and pour it slowly, with stirring, into 1 L of ice-cold saturated sodium bicarbonate solution. Acidify the resulting solution to a

pH of 1 with concentrated hydrochloric acid.

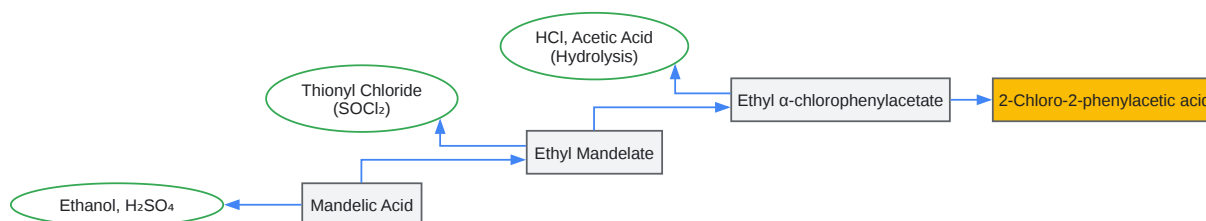
- Final Product Collection: The product will precipitate as a solid. Collect the solid by filtration, wash it with ice water, and dry it to yield α -Chlorophenylacetic acid.

Chemical Reactivity and Pathways

2-Chloro-2-phenylacetic acid possesses two primary sites of reactivity: the carboxylic acid group and the benzylic carbon atom bonded to the chlorine. This dual reactivity makes it a versatile synthetic intermediate.

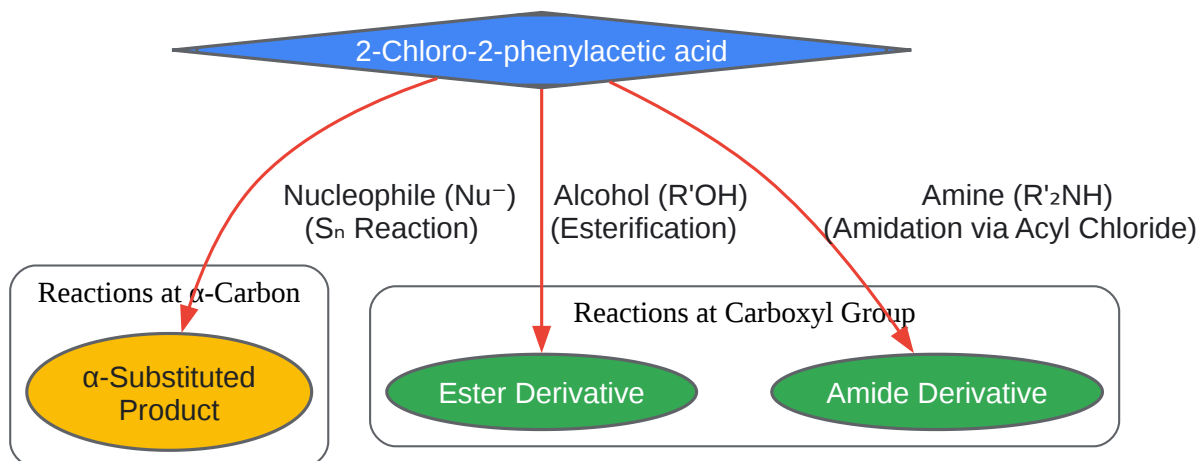
- Carboxylic Acid Reactions: The carboxyl group can undergo typical reactions such as esterification with alcohols under acidic conditions and conversion to an acyl chloride using reagents like thionyl chloride.
- Nucleophilic Substitution: The chlorine atom is at a benzylic position, making it a good leaving group. It is readily displaced by a variety of nucleophiles (e.g., amines, alkoxides, cyanides) via an S_N1 or S_N2 mechanism, allowing for the introduction of diverse functional groups at the alpha-position.

The following diagrams illustrate the synthesis workflow and the general reactivity of the compound.



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Caption: Synthesis workflow for **2-Chloro-2-phenylacetic acid** from Mandelic Acid.



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Caption: General reactivity pathways for **2-Chloro-2-phenylacetic acid**.

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